2-Bromothiophene-3-sulfonyl chloride
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Overview
Description
2-Bromothiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiophene-3-sulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method includes the following steps:
Bromination: Thiophene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to produce 2-bromothiophene.
Sulfonylation: 2-Bromothiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to handle hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions
2-Bromothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine and sulfonyl chloride groups make the thiophene ring highly reactive towards nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically in the presence of a base like pyridine or triethylamine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Bromothiophene-3-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromothiophene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothiophene-3-sulfonyl chloride
- 2-Iodothiophene-3-sulfonyl chloride
- 3-Bromothiophene-2-sulfonyl chloride
Uniqueness
2-Bromothiophene-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups on the thiophene ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis. Compared to its analogs, the bromine atom offers different reactivity and selectivity in substitution reactions, which can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C4H2BrClO2S2 |
---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
2-bromothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
InChI Key |
ITDNEKXDHJHUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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